4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide
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Overview
Description
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide is a complex organic compound with a unique structure that includes an acetamido group, a hydroxymethyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide typically involves multiple steps. One common method starts with the acylation of 2-(hydroxymethyl)-6-methylphenylamine using acetic anhydride to form the acetamido derivative. This intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-acetamido-N-[2-(carboxymethyl)-6-methylphenyl]benzamide.
Reduction: Formation of 4-amino-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions.
Tacedinaline: A benzamide derivative with anticancer properties.
Uniqueness
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
125558-43-2 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-3-5-14(10-20)16(11)19-17(22)13-6-8-15(9-7-13)18-12(2)21/h3-9,20H,10H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
VKNSOZKTJQNURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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